molecular formula C9H9ClF3N B13599639 (S)-1-(2-Chloro-6-(trifluoromethyl)phenyl)ethanamine

(S)-1-(2-Chloro-6-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B13599639
M. Wt: 223.62 g/mol
InChI Key: YSHBRTKBMMJIMW-YFKPBYRVSA-N
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Description

(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable aromatic compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production of (1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and chloro substituent contribute to the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist, antagonist, or inhibitor, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[2-chloro-6-(difluoromethyl)phenyl]ethan-1-amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    (1S)-1-[2-chloro-6-(methyl)phenyl]ethan-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

YSHBRTKBMMJIMW-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)C(F)(F)F)N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)C(F)(F)F)N

Origin of Product

United States

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